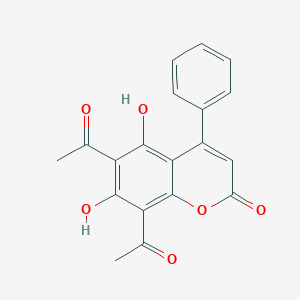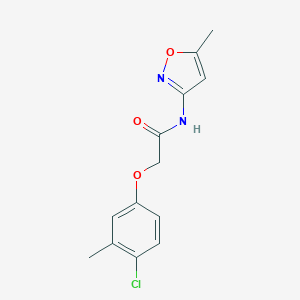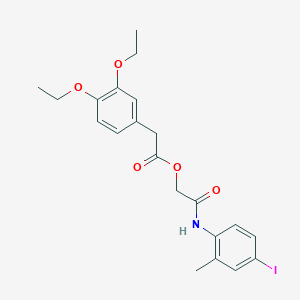
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one, also known as apigenin, is a flavone compound found in various plants. It is known for its various pharmacological and biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Mechanism of Action
Apigenin exerts its pharmacological and biological activities through various mechanisms of action. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Apigenin has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to modulate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Apigenin has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in various tissues and organs. Apigenin has also been found to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, this compound has been found to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Apigenin has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been extensively studied for its various pharmacological and biological activities, which makes it a promising candidate for further research. However, one of the limitations is that the bioavailability of this compound is relatively low, which may limit its efficacy in vivo. Moreover, the optimal dosage and administration route of this compound have not been fully established, which may affect its therapeutic potential.
Future Directions
There are several future directions for the research on 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. One of the directions is to investigate the optimal dosage and administration route of this compound to enhance its bioavailability and efficacy in vivo. Moreover, further research is needed to elucidate the molecular mechanisms underlying the pharmacological and biological activities of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored. Furthermore, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.
Synthesis Methods
Apigenin can be synthesized through various methods, including the extraction from plant sources, chemical synthesis, and biotransformation. The extraction method involves the isolation of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one from plants such as parsley, chamomile, and celery. The chemical synthesis method involves the reaction of phenylacetic acid with 2,4,6-trihydroxyacetophenone in the presence of a catalyst to produce this compound. The biotransformation method involves the conversion of naringenin, a flavanone compound, to this compound through the action of a bacterial strain.
Scientific Research Applications
Apigenin has been extensively studied for its various pharmacological and biological activities. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Apigenin has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). It has also been found to scavenge free radicals and reduce oxidative stress. Apigenin has been shown to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Properties
Molecular Formula |
C19H14O6 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
6,8-diacetyl-5,7-dihydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H14O6/c1-9(20)14-17(23)15(10(2)21)19-16(18(14)24)12(8-13(22)25-19)11-6-4-3-5-7-11/h3-8,23-24H,1-2H3 |
InChI Key |
KZRFEGICLBOVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)C(=O)C)OC(=O)C=C2C3=CC=CC=C3)O |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1O)C(=CC(=O)O2)C3=CC=CC=C3)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
